Myoview - 127455-27-0

Myoview

Catalog Number: EVT-1568262
CAS Number: 127455-27-0
Molecular Formula: C36H84O10P4Tc
Molecular Weight: 897.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Technetium Tc-99m tetrofosmin is a drug used in nuclear myocardial perfusion imaging. The radioisotope, technetium-99m, is chelated by two 1,2-bis[di-(2-ethoxyethyl)phosphino]ethane ligands which belong to the group of diphosphines and which are referred to as tetrofosmin. It is a lipophilic technetium phosphine dioxo cation that was formulated into a freeze-dried kit which yields an injection. Technetium Tc-99m tetrofosmin was developed by GE Healthcare and FDA approved on February 9, 1996.
Technetium Tc-99m Tetrofosmin is a radiopharmaceutical consisting of tetrofosmin, composed of two bidentate diphosphine ligands chelating the metastable radioisotope technetium Tc-99 (99mTc), with potential imaging activity upon SPECT (single photon emission computed tomography). Upon administration, technetium Tc 99m tetrofosmin is preferentially taken up by, and accumulates in, myocardial cells. Upon imaging, myocardial cells can be visualized and changes in ischemia and/or perfusion can be detected.
Synthesis Analysis

The synthesis of Myoview involves several steps to prepare technetium-99m tetrofosmin. The primary method includes the reaction of tetrofosmin with technetium-99m from an aqueous pertechnetate generator. The process requires careful handling due to the sensitivity of tetrofosmin to atmospheric oxygen, necessitating an inert atmosphere during synthesis. A notable method described involves using 1,2-dibromo[U-14C]ethane for labeling purposes, which facilitates the introduction of carbon-14 into the ligand structure .

Technical Details

  • Reagents: Tetrofosmin and technetium-99m.
  • Conditions: Inert atmosphere to prevent oxidation.
  • Yield: High efficiency in transferring technetium from the generator into the final product.
Molecular Structure Analysis

The molecular formula for Myoview is C36H84O10P4Tc+4C_{36}H_{84}O_{10}P_{4}Tc^{+4}, indicating a complex structure with multiple phosphorus-containing groups that enhance its properties as a radiopharmaceutical. The structure features a tetrofosmin backbone that includes bisphosphine moieties, crucial for its function in imaging .

Structure Data

  • Molecular Weight: Approximately 794.83 g/mol.
  • Configuration: The compound's stereochemistry plays a critical role in its interaction with myocardial tissues.
Chemical Reactions Analysis

Myoview undergoes specific chemical reactions when administered intravenously. Upon injection, it binds to myocardial cells where it accumulates based on blood flow and tissue viability. This accumulation allows for scintigraphic imaging to delineate areas of ischemia or infarction .

Technical Details

  • Binding Mechanism: Myoview binds to viable myocardial cells through passive diffusion and retention.
  • Imaging Process: After administration, images are captured using single-photon emission computed tomography (SPECT), allowing for detailed visualization of cardiac perfusion.
Mechanism of Action

The mechanism of action of Myoview primarily involves its accumulation in myocardial tissues. Following intravenous administration, technetium-99m tetrofosmin diffuses into cardiac cells proportionally to blood flow. Areas with reduced blood flow (ischemia) show decreased accumulation of the radiotracer, allowing for differentiation between healthy and compromised myocardial regions .

Process Data

  • Imaging Technique: SPECT imaging provides quantitative data on regional blood flow.
  • Sensitivity: Subject level sensitivities range from 68% to 83% across various studies, indicating its effectiveness in clinical diagnostics .
Physical and Chemical Properties Analysis

Myoview exhibits several key physical and chemical properties that contribute to its efficacy as a diagnostic agent:

Physical Properties

  • Appearance: Lyophilized powder that is sterile and non-pyrogenic.
  • Solubility: Soluble in sterile saline upon reconstitution.

Chemical Properties

  • Stability: Sensitive to light and oxygen; must be stored under controlled conditions.
  • pH Range: Typically formulated at a neutral pH for optimal stability and compatibility with biological tissues.

Relevant data indicate that Myoview maintains integrity under specified storage conditions, ensuring reliable performance during imaging procedures .

Applications

Myoview is extensively used in clinical settings for various applications:

  • Myocardial Perfusion Imaging: Essential for diagnosing coronary artery disease by visualizing blood flow to the heart muscle.
  • Assessment of Ventricular Function: Evaluates left ventricular ejection fraction and wall motion abnormalities.
  • Pharmacologic Stress Testing: Useful in patients unable to undergo exercise stress testing, providing insights into cardiac function under induced stress conditions .
Introduction to Myoview in Nuclear Cardiology

Historical Development and Chemistry of Tc-99m Tetrofosmin

Technetium-99m tetrofosmin emerged in the 1990s as part of a concerted effort to develop improved Tc-99m-based myocardial perfusion imaging agents, overcoming limitations of thallium-201 (Tl-201) and early technetium agents. Its development stemmed from research into diphosphine carrier molecules capable of efficiently chelating Tc-99m and facilitating myocardial uptake. Tetrofosmin, the ligand in Myoview, is chemically identified as 6,9-bis(2-ethoxyethyl)-3,12-dioxa-6,9-diphosphatetradecane [3] [9].

The radiopharmaceutical is prepared via a kit-based lyophilized formulation containing tetrofosmin, stannous chloride (as a reducing agent), disodium sulphosalicylate, sodium D-gluconate, and sodium hydrogen carbonate, sealed under nitrogen. Reconstitution involves adding sterile, pyrogen-free sodium pertechnetate (Tc-99m) in saline, resulting in a clear solution with a pH of 7.5-9.0. The resulting complex has the chemical formula C~36~H~80~O~10~P~4~Tc and a molecular weight of 895 g/mol [1] [3] [9]. FDA approval was granted based on clinical trials demonstrating its efficacy for delineating ischemic and infarcted myocardium and assessing left ventricular function. Marketed by GE Healthcare, Myoview provided a reliable alternative with practical advantages over existing agents [1] [9].

Role in Modern Myocardial Perfusion Imaging (MPI) Paradigms

Myoview functions as a myocardial perfusion tracer, accumulating in viable cardiomyocytes in proportion to regional blood flow. Its uptake mechanism involves passive diffusion across the sarcolemma as a lipophilic cation, followed by sequestration within the cytoplasm, primarily associated with mitochondria, driven by the negative transmembrane potential. While its first-pass extraction fraction (~50-60%) is lower than ideal, it remains sufficient for clinical imaging and underestimates flow less severely than some alternatives at high flow rates [3] [6].

Key pharmacokinetic properties underpin its clinical utility:

  • Rapid Myocardial Uptake: Peak myocardial concentration is achieved within approximately 5 minutes post-injection [1].
  • Minimal Redistribution: Once localized, Tc-99m tetrofosmin exhibits very slow clearance (<10% washout over 4 hours) from the myocardium, allowing imaging flexibility but requiring separate injections for stress and rest studies [1] [3].
  • Favorable Biodistribution and Clearance: Rapid blood pool clearance occurs via renal (40%) and hepatobiliary (26% fecal) pathways within 48 hours. Crucially, liver clearance is faster than that of Tc-99m sestamibi, leading to improved heart-to-liver ratios by 30-60 minutes post-injection. This facilitates earlier imaging and reduces subdiaphragmatic interference, particularly beneficial for evaluating the inferior cardiac wall [1] [3] [6].

Table 1: Key Pharmacokinetic Properties of Tc-99m Tetrofosmin (Myoview)

PropertyValue/CharacteristicClinical Significance
First-Pass Extraction~50-60%Moderate; underestimates very high flows but adequate for perfusion defect detection
Peak Myocardial Uptake~5 minutes post-injectionEnables rapid imaging post-stress
Myocardial WashoutVery slow (<10% over 4 hours)Minimal redistribution; separate injections needed for stress/rest
Primary ClearanceRenal (40%) & Hepatobiliary/Fecal (26% in 48h)Requires patient hydration and frequent voiding
Heart-to-Liver Ratio TimelineImproves significantly by 30-60 minEarlier imaging possible (15-60 min) vs. sestamibi

Within MPI protocols, Tc-99m tetrofosmin is integral to stress-rest SPECT imaging. Patients typically receive injections at peak exercise (treadmill or bicycle) or pharmacologic stress (e.g., adenosine, regadenoson, dobutamine), followed by imaging starting 15-60 minutes later. A separate rest injection is administered, often using a lower dose for the first study (stress-first or rest-first protocols) [1] [9]. Beyond perfusion assessment, gated SPECT acquisitions with Myoview allow reliable quantification of left ventricular (LV) function parameters, including LV ejection fraction (LVEF) and regional wall motion. This provides a comprehensive cardiac evaluation in a single study [1] [9]. While SPECT MPI faces competition from PET with superior resolution and flow quantification, Myoview remains a cornerstone due to widespread SPECT availability and proven prognostic value [2] [8].

Comparative Positioning Among Cardiac Perfusion Tracers

Myoview occupies a distinct position within the arsenal of myocardial perfusion tracers, offering specific advantages and limitations compared to Tl-201 and Tc-99m sestamibi.

  • Versus Thallium-201 (Tl-201):
  • Image Quality & Practicality: Tc-99m tetrofosmin (like sestamibi) provides superior image resolution due to the optimal 140 keV gamma photon energy of Tc-99m and allows higher administered doses, resulting in higher count density and lower image noise compared to the lower-energy emissions (69-83 keV) of Tl-201. It also avoids the significant attenuation artifacts (particularly diaphragmatic/breast) more common with Tl-201 [5] [6]. The shorter physical half-life (6 hours vs. 73 hours) significantly reduces patient radiation exposure.
  • Uptake Mechanism & Redistribution: Tl-201, a potassium analog, relies on active transport via the Na+/K+ ATPase pump and exhibits significant redistribution over time, enabling viability assessment with a single injection but potentially complicating imaging timing. Tc-99m tetrofosmin shows minimal redistribution, requiring separate injections for stress and rest imaging but providing "snapshots" of perfusion at the time of injection [3] [6]. Large clinical studies like the ROBUST trial found that while stress defect severity was slightly greater with Tl-201, overall diagnostic accuracy for detecting angiographically significant CAD was comparable between Tl-201, Tc-99m sestamibi, and Tc-99m tetrofosmin, with no statistically significant differences in sensitivity or specificity [5].

  • Versus Tc-99m Sestamibi:

  • Biodistribution & Imaging Speed: The most significant practical advantage of Tc-99m tetrofosmin is its faster hepatic clearance. This results in superior heart-to-liver ratios earlier after injection (within 15-30 minutes post-stress) compared to sestamibi. Consequently, imaging can often commence sooner (15 min post-injection for tetrofosmin vs. 45-60 min for sestamibi), improving laboratory throughput and patient comfort [3] [6].
  • Extraction & Performance: Both agents exhibit similar myocardial uptake (~1-2% of injected dose) and first-pass extraction (~50-60% for tetrofosmin vs. ~60% for sestamibi), with both underestimating flow at high rates. Studies generally show comparable diagnostic accuracy for detecting CAD and assessing LV function between the two technetium agents [5] [6]. The ROBUST trial found no significant differences in summed stress scores, summed rest scores, or overall image quality between sestamibi and tetrofosmin during stress imaging. However, tetrofosmin demonstrated significantly better image quality during rest imaging compared to sestamibi, attributed to its more favorable biodynamics [5].

  • Positioning Relative to PET Tracers:PET MPI tracers (Rubidium-82, ¹³N-ammonia, ¹⁵O-water) offer superior spatial resolution, sensitivity, and the ability for absolute myocardial blood flow quantification. However, they face limitations: short half-lives (Rb-82: 76 sec; ¹³N-ammonia: 10 min; ¹⁵O-water: 2 min) requiring on-site generators or cyclotrons, and impracticality with treadmill exercise stress [2] [8]. Tc-99m tetrofosmin, with its 6-hour half-life and kit-based preparation, remains vastly more accessible for most centers equipped with SPECT cameras. The development of ¹⁸F-labeled PET perfusion tracers like Flurpiridaz (half-life ~110 minutes) promises improved image resolution and exercise stress compatibility, potentially challenging SPECT's dominance. However, current availability and cost favor the continued widespread use of established SPECT agents like Myoview [2] [8].

Table 2: Comparison of Key Characteristics of Major Myocardial Perfusion Imaging Tracers

TracerMechanismHalf-LifeExtraction Fraction (%)Typical Imaging Start Post-InjectionKey AdvantagesKey Limitations
Tc-99m Tetrofosmin (Myoview)Lipophilic cation, mitochondrial sequestration6 hours~50-60Stress: 15 min; Rest: 30-60 minFaster liver clearance than sestamibi; Kit preparation; Gated SPECT for LVEFLower extraction than ideal; Underestimates high flow; Separate inj. for stress/rest
Tc-99m SestamibiLipophilic cation, mitochondrial sequestration6 hours~60Stress: 45-60 min; Rest: 45-60 minHigh target-to-background; Kit preparation; Gated SPECT for LVEFSlower liver clearance; Underestimates high flow; Separate inj. for stress/rest
Thallium-201K+ analog, Na+/K+ ATPase73 hours~855-10 min (stress); 3-4h (redistribution)Redistribution allows viability assessment; High extractionLow energy; High radiation dose; Significant redistribution; More attenuation artifacts
Rubidium-82 (PET)K+ analog76 sec~65Immediate dynamic imagingPET resolution/sensitivity; Absolute flow quantitation; Short protocolVery short half-life (Generator); High positron range limits resolution; No exercise stress
¹³N-Ammonia (PET)Metabolic trapping (glutamine)10 min~80Dynamic imaging post-injectionPET resolution/sensitivity; High extraction; Absolute flow quantitationRequires on-site/nearby cyclotron; Challenging for exercise stress
Flurpiridaz (¹⁸F PET - Investigational)Mitochondrial complex I inhibitor110 min~9440-90 min (proposed)High extraction/resolution; Absolute flow quantitation; Long half-life enables exercise stress & unit dosesLimited availability (clinical trials); Higher cost vs SPECT?

Properties

CAS Number

127455-27-0

Product Name

Myoview

IUPAC Name

2-[bis(2-ethoxyethyl)phosphanyl]ethyl-bis(2-ethoxyethyl)phosphane;technetium;dihydrate

Molecular Formula

C36H84O10P4Tc

Molecular Weight

897.8 g/mol

InChI

InChI=1S/2C18H40O4P2.2H2O.Tc/c2*1-5-19-9-13-23(14-10-20-6-2)17-18-24(15-11-21-7-3)16-12-22-8-4;;;/h2*5-18H2,1-4H3;2*1H2;

InChI Key

HBJYDUADMKVTGP-UHFFFAOYSA-N

SMILES

CCOCC[PH+](CCOCC)CC[PH+](CCOCC)CCOCC.CCOCC[PH+](CCOCC)CC[PH+](CCOCC)CCOCC.O=[Tc]=O

Solubility

Soluble

Synonyms

99mTc-tetrafosmin
99mTc-tetrofosmin
Myoview
PPN-1011
PPN1011
Tc-99m-PPN1011
Tc-99m-tetrofosmin
technetium Tc 99m 1,2-bis(bis(2-ethoxyethyl)phosphino)ethane
technetium tc-99m tetrofosmin
technetium(1+)-99tc, bis(6,9-bis(2-ethoxyethyl)-3,12-dioxa-6,9-diphosphatetradecane-.kappa.p,.kappa.p')dioxo-, (oc-6-11)-
technetium-99m-tetrofosmin

Canonical SMILES

CCOCCP(CCOCC)CCP(CCOCC)CCOCC.CCOCCP(CCOCC)CCP(CCOCC)CCOCC.O.O.[Tc]

Isomeric SMILES

CCOCCP(CCOCC)CCP(CCOCC)CCOCC.CCOCCP(CCOCC)CCP(CCOCC)CCOCC.O.O.[98Tc]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.